2-(2,3-Dichlorophenoxy)ethanamine
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Overview
Description
2-(2,3-Dichlorophenoxy)ethanamine is an organic compound with the molecular formula C8H9Cl2NO. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a 2,3-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)ethanamine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
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Step 1: Formation of 2-(2,3-Dichlorophenoxy)ethanol
Reactants: 2,3-dichlorophenol and ethylene oxide
Conditions: Presence of a base (e.g., sodium hydroxide)
Product: 2-(2,3-Dichlorophenoxy)ethanol
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Step 2: Amination
Reactants: 2-(2,3-Dichlorophenoxy)ethanol and ammonia
Conditions: Elevated temperature and pressure
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated by-products.
Reduction: Formation of reduced ethanamine derivatives.
Substitution: Formation of substituted ethanamine compounds.
Scientific Research Applications
2-(2,3-Dichlorophenoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenoxy)ethanamine
- 2-(2,4-Dichlorophenoxy)ethanamine
- 2-(2,5-Dichlorophenoxy)ethanamine
Uniqueness
2-(2,3-Dichlorophenoxy)ethanamine is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)ethanamine |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2 |
InChI Key |
XEKXAEHFMUNHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCN |
Origin of Product |
United States |
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